Cefaclor

Description

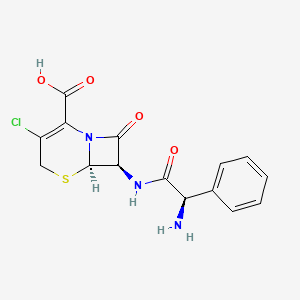

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-GPCCPHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022748 | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.10e-01 g/L | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53994-73-3, 70356-03-5 | |

| Record name | Cefaclor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53994-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefaclor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053994733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefaclor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefaclor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefaclor | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.536 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFACLOR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z6FS3IK0K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

327 °C | |

| Record name | Cefaclor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00833 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefaclor | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014971 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

In-Depth Technical Guide: Cefaclor's Mechanism of Action on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Cefaclor, a second-generation cephalosporin antibiotic, with a specific focus on its inhibitory effects on bacterial cell wall synthesis. The document summarizes key quantitative data, outlines detailed experimental protocols for assays cited, and includes mandatory visualizations to illustrate complex pathways and workflows.

Core Mechanism of Action

This compound, a beta-lactam antibiotic, exerts its bactericidal effect by inhibiting the final and crucial stage of bacterial cell wall synthesis.[1][2] The structural integrity of the bacterial cell wall is primarily maintained by a peptidoglycan layer, a mesh-like structure of cross-linked polysaccharide and polypeptide chains. The synthesis of this layer is catalyzed by a group of enzymes known as penicillin-binding proteins (PBPs).

This compound's primary mode of action involves its covalent binding to the active site of these PBPs. This binding is an acylation reaction that forms a stable and inactive acyl-enzyme complex. By binding to these essential enzymes, this compound effectively blocks their transpeptidase activity, which is responsible for the cross-linking of the peptidoglycan chains. This disruption of the cell wall's structural integrity leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and bacterial death.[3][4]

Quantitative Data on this compound's Activity

The efficacy of this compound can be quantified by its binding affinity to specific PBPs and its minimum inhibitory concentration (MIC) against various bacterial strains.

Penicillin-Binding Protein (PBP) Affinity

The 50% inhibitory concentration (IC50) is a measure of the concentration of an antibiotic required to inhibit 50% of the activity of a specific PBP. A lower IC50 value indicates a higher binding affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) |

| Staphylococcus aureus | PBP 2 | ≤ 0.1[1] |

Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. The MIC90 represents the concentration at which 90% of the tested isolates are inhibited.

| Bacterial Species | MIC90 (µg/mL) |

| Streptococcus pneumoniae | < 2[3][4][5] |

| Moraxella catarrhalis | < 2[3][4][5] |

| Haemophilus influenzae | < 2[3][4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Competitive Penicillin-Binding Protein (PBP) Assay

This assay is used to determine the affinity of a test compound (e.g., this compound) for specific PBPs by measuring its ability to compete with a labeled penicillin probe for binding to the PBPs.

Materials:

-

Bacterial cell culture

-

Phosphate-buffered saline (PBS), pH 7.4

-

Radiolabeled penicillin (e.g., [³H]penicillin G) or fluorescently labeled penicillin (e.g., Bocillin-FL)

-

Test antibiotic (this compound) solutions at various concentrations

-

Lysis buffer

-

SDS-PAGE apparatus and reagents

-

Fluorography reagents or fluorescence imaging system

Procedure:

-

Bacterial Cell Preparation:

-

Grow the bacterial strain of interest to the mid-logarithmic phase.

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with PBS.

-

-

Competitive Binding:

-

Resuspend the bacterial cells in PBS containing various concentrations of this compound.

-

Incubate for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow this compound to bind to the PBPs.

-

Add a saturating concentration of radiolabeled or fluorescently labeled penicillin to the cell suspension.

-

Incubate for a further defined period to allow the labeled penicillin to bind to any available PBPs.

-

-

Membrane Preparation and PBP Visualization:

-

Lyse the bacterial cells to release the membrane proteins.

-

Isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

Separate the PBP-antibiotic complexes by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Visualize the labeled PBPs by fluorography (for radiolabeled probes) or fluorescence scanning (for fluorescent probes).

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the different PBPs.

-

Determine the concentration of this compound that causes a 50% reduction in the binding of the labeled penicillin (IC50).

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterial isolate.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

This compound stock solution

-

Sterile diluent (e.g., saline or broth)

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Prepare a serial two-fold dilution of this compound in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension from a fresh culture in a suitable broth or saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 100 µL per well.

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of this compound's mechanism of action and the experimental workflows.

Caption: Inhibition of Bacterial Cell Wall Synthesis by this compound.

References

- 1. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archive.jpma.org.pk [archive.jpma.org.pk]

- 4. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Cefaclor with Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefaclor, a second-generation cephalosporin antibiotic, exerts its bactericidal effects by targeting and inactivating penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the molecular interactions between this compound and PBPs. It includes a detailed examination of the mechanism of action, quantitative binding data, and explicit experimental protocols for assessing these interactions. Visualizations of the underlying biochemical pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter for researchers and professionals in the field of drug development.

Introduction

This compound is a beta-lactam antibiotic that covalently binds to the active site of PBPs, thereby inhibiting their transpeptidase activity.[1][2][3] This inhibition disrupts the cross-linking of peptidoglycan chains, a critical component of the bacterial cell wall, leading to cell wall weakening and eventual lysis.[2][3][4] Understanding the specifics of this compound's binding affinity to various PBPs in different bacterial species is paramount for predicting its spectrum of activity, understanding resistance mechanisms, and developing novel antimicrobial agents.

Mechanism of Action: this compound and PBP Inhibition

The fundamental mechanism of this compound's action is the acylation of a conserved serine residue within the active site of PBPs.[5] This process forms a stable, covalent acyl-enzyme intermediate, rendering the PBP inactive.[6] The disruption of PBP function leads to a futile cycle of cell wall synthesis and degradation, ultimately depleting cellular resources and contributing to the antibiotic's lethal effect.

Signaling Pathway of PBP Inhibition

The binding of this compound to PBPs initiates a cascade of events that compromise the structural integrity of the bacterial cell wall. The following diagram illustrates the key steps in this process.

Quantitative Binding Data of this compound to PBPs

The affinity of this compound for different PBPs varies among bacterial species and can be influenced by the presence of resistance mutations. The 50% inhibitory concentration (IC50) is a common metric used to quantify the binding affinity, representing the concentration of the antibiotic required to inhibit 50% of the PBP activity.

Table 1: this compound IC50 Values (µg/mL) for PBPs in Streptococcus pneumoniae

| Strain Type | PBP1a | PBP2b | PBP2x |

| Penicillin-Susceptible (PSSP) | >128 | 16-32 | 0.25-0.5 |

| Penicillin-Intermediate (PISP) | >128 | 16-32 | 0.5-1 |

| Penicillin-Resistant (PRSP) | >128 | 64->128 | 2-4 |

Data adapted from a study on clinical isolates of S. pneumoniae.

Table 2: this compound IC50 Values (µg/mL) for PBPs in Escherichia coli

| PBP | IC50 (µg/mL) |

| PBP1a | >104 |

| PBP1b | >104 |

| PBP2 | 360 ± 210 |

| PBP3 | 15 ± 14 |

| PBP4 | >104 |

| PBP5/6 | 86 ± 66 |

| PBP7/8 | 68 ± 48 |

Data represents apparent IC50 values determined in live E. coli MG1655 cells.

Table 3: this compound IC50 Values (µg/mL) for PBPs in Staphylococcus aureus

| PBP | IC50 (µg/mL) |

| PBP2 | ≤ 0.1 |

Note: The apparent low-affinity binding observed at 37°C (>10 µg/mL) was attributed to rapid deacylation. The high-affinity value was determined by modifying the experimental conditions (e.g., lower temperature).[7][8]

Experimental Protocols

Accurate determination of this compound's binding to PBPs is crucial for research and development. Below are detailed methodologies for key experiments.

Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin-FL)

This assay determines the IC50 of an unlabeled antibiotic (e.g., this compound) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.

Experimental Workflow:

References

- 1. Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of penicillin-binding protein 2 of Staphylococcus aureus: deacylation reaction and identification of two penicillin-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefaclor: A Technical Guide to Synthesis and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and degradation pathways of Cefaclor, a second-generation cephalosporin antibiotic. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.

Synthesis of this compound

The manufacturing of this compound can be achieved through both chemical and enzymatic routes. While chemical synthesis has been historically significant, enzymatic synthesis offers a more environmentally friendly and efficient alternative.

Chemical Synthesis

The chemical synthesis of this compound is a multi-step process. A key strategy employed by Eli Lilly involves the modification of a penicillin-derived intermediate. The core steps include the formation of a key intermediate, followed by a series of reactions to construct the final this compound molecule.[1]

A generalized chemical synthesis workflow is outlined below:

Caption: A simplified workflow of the chemical synthesis of this compound.

Enzymatic Synthesis

Enzymatic synthesis of this compound is a more contemporary and preferred method, primarily utilizing penicillin G acylase. This biocatalytic approach involves the reaction of 7-amino-3-chloro cephalosporanic acid (7-ACCA) with an activated form of D-phenylglycine, such as D-phenylglycine methyl ester (PGM).[2][3][4]

The enzymatic synthesis can be kinetically controlled and offers high yields.[4][5][6] The use of immobilized enzymes is common, allowing for easier separation and recycling of the biocatalyst.[3]

Caption: Overview of the enzymatic synthesis of this compound.

Table 1: Quantitative Data on Enzymatic Synthesis of this compound

| Parameter | Value | Reference |

| Molar Ratio (PGM:7-ACCA) | 1.1 | [3] |

| Temperature | 5 - 35 °C | [3] |

| pH | 6 - 8 | [3] |

| Yield | Up to 93.5% | [6] |

| Conversion of 7-ACCA | 76.5% | [4] |

Degradation Pathways of this compound

This compound is susceptible to degradation through various pathways, including hydrolysis, intramolecular reactions, oxidation, and photolysis. Understanding these pathways is crucial for ensuring the stability and efficacy of this compound formulations.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, primarily involving the cleavage of the β-lactam ring. The rate of hydrolysis is significantly influenced by pH and temperature.[7][8]

-

Acidic Conditions: Under acidic conditions, degradation can lead to the formation of thiazole and pyrazine derivatives through complex rearrangement and ring-contraction reactions.[9]

-

Neutral and Alkaline Conditions: In neutral and alkaline media, intramolecular aminolysis of the β-lactam ring by the side-chain amino group can occur, leading to the formation of a piperazine-2,5-dione derivative.[10][11]

Caption: Major hydrolytic degradation pathways of this compound.

Table 2: Stability of this compound in Aqueous Solutions at Different pH and Temperatures

| pH | Temperature (°C) | % Initial Activity Remaining after 72h | Reference |

| 2.5 | 4 | >90% | [8] |

| 4.5 | 4 | >90% | [8] |

| 6.0 | 4 | 70% | [8] |

| 7.0 | 4 | 46% | [8] |

| 8.0 | 4 | 34% | [8] |

| 2.5 | 25 | 95% | [8] |

| 4.5 | 25 | 69% | [8] |

| 6.0 | 25 | 16% | [8] |

| 7.0 | 25 | 5% | [8] |

| 8.0 | 25 | 3% | [8] |

| 2.5 | 37 | 80% | [8] |

| >4.5 | 37 | <20% | [8] |

Solid-State Degradation

In the solid state, this compound degradation is influenced by temperature and humidity.[12][13] The degradation pathways in the solid state can differ from those in aqueous solutions and may include:

-

Isomerization of the double bond in the dihydrothiazine ring.[12]

-

Decarboxylation.[12]

-

Ring contraction to form thiazole structures.[12]

-

Oxidative attack, particularly at carbon 4 of the dihydrothiazine ring.[12]

The degradation of this compound monohydrate in the solid state at relative humidity greater than 50% follows first-order autocatalytic reaction kinetics.[13][14]

Photodegradation

This compound can be degraded by photocatalysis. Studies have shown that titanium dioxide (TiO₂) and platinum-doped TiO₂ (Pt-TiO₂) can act as efficient photocatalysts for the degradation of this compound in aqueous solutions.[15][16][17] This process involves the generation of reactive oxygen species that break down the antibiotic molecule.

Enzymatic Degradation

Resistance to this compound in bacteria is primarily due to enzymatic degradation by β-lactamases.[18] These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. This compound shows resistance to some types of β-lactamases but is susceptible to others.[19][20]

Experimental Protocols

Stability Studies

A common experimental protocol for assessing the stability of this compound involves subjecting the drug substance or formulated product to accelerated degradation conditions.

Forced Degradation Study Protocol:

-

Stress Conditions: Expose this compound samples to various stress conditions, including:

-

Acidic Hydrolysis: 0.1 N HCl at a specified temperature (e.g., 60°C) for a defined period.

-

Alkaline Hydrolysis: 0.1 N NaOH at room temperature for a defined period.

-

Oxidative Degradation: 3-30% H₂O₂ at room temperature.[21]

-

Thermal Degradation: Dry heat at a specified temperature (e.g., 85°C).[12]

-

Photodegradation: Exposure to UV light.

-

-

Sample Preparation: At specified time points, withdraw samples and neutralize if necessary. Dilute the samples to a suitable concentration with an appropriate solvent.

-

Analysis: Analyze the samples using a stability-indicating HPLC method to separate and quantify this compound and its degradation products.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis of this compound and its degradation products.[7][22]

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., ODS, 4.6 mm x 250 mm, 5 µm particles).[22]

-

Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 50 mM phosphate buffer, pH 4.0) and an organic modifier (e.g., acetonitrile).[22]

-

Detection: UV detection at a specific wavelength (e.g., 220 nm).[22]

-

Column Temperature: Controlled temperature, as elevated temperatures can cause on-column degradation (e.g., below 30°C).[23]

Experimental Workflow for HPLC Analysis:

References

- 1. researchgate.net [researchgate.net]

- 2. WO2006069984A2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 3. US8071330B2 - Process for the synthesis of this compound - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Stability and Blood Level Determinations of this compound, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and structure elucidation of the major degradation products of this compound formed under aqueous acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. Isolation and structure elucidation of the major degradation products of this compound in the solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stability of the crystalline form of this compound monohydrate and its pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

- 15. hsetdata.com [hsetdata.com]

- 16. researchgate.net [researchgate.net]

- 17. hsetdata.com [hsetdata.com]

- 18. This compound for Oral Suspension, USP [dailymed.nlm.nih.gov]

- 19. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ajrconline.org [ajrconline.org]

- 22. academic.oup.com [academic.oup.com]

- 23. Chromatographic studies of unusual on-column degradation of this compound observed in the impurity separation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Activity of Cefaclor Against Common Bacterial Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Cefaclor, a second-generation cephalosporin antibiotic. It is designed to offer researchers, scientists, and drug development professionals a detailed resource on its efficacy against common bacterial pathogens, methodologies for its evaluation, and its mechanism of action.

Introduction

This compound is an oral cephalosporin antibiotic that has been utilized in the treatment of various bacterial infections.[1] Its effectiveness is rooted in its ability to inhibit bacterial cell wall synthesis, leading to bactericidal action.[2][3] This guide delves into the specifics of its in vitro performance against a range of clinically relevant bacteria, providing quantitative data, experimental protocols, and visual representations of its mechanism and evaluation workflows.

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[4][5] Its activity is comparable to first-generation cephalosporins against Gram-positive organisms, but it exhibits enhanced activity against certain Gram-negative bacteria.[2][6]

Key pathogens susceptible to this compound include:

-

Gram-positive aerobes : Staphylococcus aureus (including penicillinase-producing strains), Streptococcus pneumoniae, and Streptococcus pyogenes.[2][7]

-

Gram-negative aerobes : Escherichia coli, Haemophilus influenzae (including β-lactamase-producing strains), Klebsiella sp., and Proteus mirabilis.[2][7]

However, this compound is generally not active against Serratia sp., Acinetobacter sp., indole-positive Proteus, and Bacteroides isolates.[8][9]

Quantitative In Vitro Activity

The in vitro efficacy of an antibiotic is quantitatively assessed by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the MIC data for this compound against common respiratory and other pathogens.

Table 1: this compound MICs for Common Respiratory Pathogens

| Bacterial Species | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae | 163 | < 2 | < 2 | Not Specified |

| Haemophilus influenzae | 216 | < 2 | < 2 | Not Specified |

| Moraxella catarrhalis | 87 | < 2 | < 2 | Not Specified |

Data sourced from a study in Pakistan where over 95% of isolates were susceptible to this compound.[10]

Table 2: this compound MICs for Various Gram-Positive and Gram-Negative Bacteria

| Bacterial Species | Mean MIC (µg/mL) | Notes |

| Staphylococcus aureus (penicillin-susceptible) | 0.93 | |

| Staphylococcus aureus (penicillin-resistant) | 1.44 | |

| Escherichia coli | Not Specified | More active than cephalexin and cephalothin[8][9] |

| Klebsiella sp. | Not Specified | Susceptible[7] |

| Proteus mirabilis | Not Specified | Susceptible[7] |

Data compiled from various in vitro studies.[7]

Impact of β-Lactamases

The effectiveness of β-lactam antibiotics, including this compound, can be compromised by the presence of β-lactamase enzymes produced by bacteria. This compound shows some stability against certain types of β-lactamases. It is resistant to Type III (TEM) β-lactamases but can be hydrolyzed by Type I, and to a lesser extent, by Type IV and V β-lactamases.[8][9] This stability allows it to be effective against some β-lactamase-producing strains of H. influenzae.[6]

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][5] This process involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs) : this compound binds to specific PBPs located on the inner membrane of the bacterial cell wall.[2][5][11] PBPs are enzymes crucial for the final steps of peptidoglycan synthesis.

-

Inhibition of Transpeptidation : By binding to PBPs, this compound inhibits the transpeptidation step, which is the cross-linking of peptidoglycan chains.[5]

-

Cell Wall Weakening and Lysis : The disruption of peptidoglycan synthesis leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][5]

This compound's mechanism of action.

Experimental Protocols for In Vitro Susceptibility Testing

The in vitro activity of this compound is primarily determined using standardized antimicrobial susceptibility testing methods. The two most common methods are the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Method

This method determines the sensitivity of a bacterium to an antibiotic by measuring the diameter of the zone of growth inhibition around a disk impregnated with the antibiotic.[12][13]

Protocol Outline:

-

Inoculum Preparation : A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared from an overnight culture.[12]

-

Plate Inoculation : A sterile cotton swab is used to evenly inoculate the surface of a Mueller-Hinton agar plate.[12][13]

-

Disk Placement : this compound-impregnated disks are placed on the agar surface at a specified distance from each other.[12]

-

Incubation : The plate is incubated under standardized conditions (typically 35°C for 18-24 hours).[14]

-

Zone Measurement : The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.[13]

-

Interpretation : The measured zone diameter is compared to standardized interpretive charts to classify the organism as susceptible, intermediate, or resistant to this compound.[13][15]

Broth Microdilution Method (MIC Determination)

This method determines the minimum concentration of an antibiotic that inhibits the visible growth of a bacterium in a liquid growth medium.[15]

Protocol Outline:

-

Antibiotic Dilution : Serial twofold dilutions of this compound are prepared in a multi-well microtiter plate containing broth medium.[15]

-

Inoculum Preparation : A standardized bacterial inoculum is prepared, similar to the Kirby-Bauer method.[14]

-

Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[15]

-

Incubation : The microtiter plate is incubated under standardized conditions.[14]

-

MIC Determination : The MIC is recorded as the lowest concentration of this compound in which there is no visible bacterial growth.[15]

Workflow for in vitro susceptibility testing.

Conclusion

This compound remains an antibiotic with significant in vitro activity against a range of common bacterial pathogens, particularly those involved in respiratory tract infections. Understanding its spectrum of activity, quantitative MIC values, and its interaction with bacterial resistance mechanisms such as β-lactamase production is crucial for its appropriate application in clinical and research settings. The standardized methodologies outlined in this guide provide a framework for the consistent and reliable evaluation of this compound's in vitro efficacy. This information is vital for ongoing surveillance of antimicrobial resistance and for guiding the development of new therapeutic strategies.

References

- 1. In Vitro Activity of this compound/Beta-Lactamases Inhibitors (Clavulanic Acid and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 4. Summary of laboratory studies on the antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Antimicrobial activity in vitro of this compound, a new oral cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: In Vitro Spectrum of Activity and Beta-Lactamase Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound: in vitro spectrum of activity and beta-lactamase stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of antimicrobial activity of this compound on common respiratory tract pathogens in Pakistan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. microbenotes.com [microbenotes.com]

- 13. asm.org [asm.org]

- 14. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scacm.org [scacm.org]

Preclinical Pharmacokinetics and Metabolism of Cefaclor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of Cefaclor, a second-generation cephalosporin antibiotic. The information presented is collated from various preclinical studies conducted in key laboratory animal models, offering valuable insights for researchers and professionals involved in drug development.

Pharmacokinetic Profile

This compound is readily absorbed after oral administration in preclinical species, although the extent of absorption and subsequent pharmacokinetic profile can vary between species.[1][2][3]

Table 1: Comparative Pharmacokinetic Parameters of this compound in Preclinical Species

| Parameter | Rat | Mouse | Dog |

| Dose (mg/kg) | 16.9 (oral) | 16.9 (oral) | 1000 mg tablet (oral) |

| Tmax (h) | ~1 | ~1 | 2 |

| t1/2 (h) | ~1 | 1.5 | 0.5-0.7 |

| Tissue Penetration (AUCtissue/AUCplasma) | 0.26 (muscle & lung) | Not Reported | Not Reported |

| Primary Excretion Route | Renal | Renal | Renal |

Data compiled from multiple sources.[1][4][5][6][7]

Experimental Protocol: Pharmacokinetic Studies in Rats and Mice

A solution of [¹⁴C]this compound (4.25 mg/ml in 0.05 M sodium acetate buffer, pH 4.5) was administered orally at a dose of 16.9 mg/kg to fasted male Purdue-Wistar rats and male ICR mice.[4] To ensure adequate hydration and urine flow, isotonic saline (20 ml/kg) was administered intraperitoneally prior to and after each urine collection.[4] Animals were housed in stainless-steel metabolism cages to facilitate the collection of urine and feces at 2, 4, 6, 8, and 24 hours post-administration.[4] Blood samples were also collected at various time points to determine plasma concentrations.[4]

Experimental Protocol: Pharmacokinetic Study in Dogs

Healthy stray dogs were administered a single 1000 mg this compound tablet orally.[5][7] Serial blood samples were collected in heparinized tubes at prescheduled time intervals.[5][7] Plasma concentrations of this compound were determined using a microbiological assay against various gram-negative and gram-positive bacterial strains via the disc diffusion method.[5][7]

Metabolism

The metabolic fate of this compound shows significant species-specific differences. In rats and mice, this compound is largely resistant to metabolism and is primarily excreted as the unchanged parent drug.[1][2][3] In contrast, dogs exhibit a greater degree of this compound metabolism.[1][2][3]

Table 2: Excretion Profile of this compound and its Metabolites (% of Administered Dose)

| Species | Route | Unchanged this compound | Metabolites | Total Radiocarbon |

| Rat | Urine (24h) | Major Portion | Minor Portion | ~43% |

| Bile (24h) | Present | Present | Not Quantified | |

| Mouse | Urine (24h) | Major Portion | Minor Portion | Not Quantified |

| Feces (24h) | Not Quantified | Not Quantified | ~15% | |

| Dog | Urine | Partial | Significant | Not Quantified |

Data compiled from multiple sources.[1][4]

Metabolic Pathways

The primary metabolic transformation observed for this compound involves the enzymatic or hydrolytic cleavage of the amide bond, leading to the formation of phenylglycine.[4] This metabolite can then be incorporated into the normal amino acid pools.[4] In rats, a microbiologically active metabolite was isolated from the bile, suggesting enterohepatic recirculation.[4] However, this metabolite was not detected in the urine, indicating its eventual transformation or elimination via other pathways.[4]

Experimental Protocol: Metabolism Studies

The metabolic fate of this compound was investigated using [¹⁴C]this compound in rats, mice, and dogs.[1][2][3] Following oral administration, urine, feces, and bile (from bile-cannulated animals) were collected over 24 hours.[4] The total radiocarbon content in each sample was determined by liquid scintillation counting.[4] The nature of the radioactive components was analyzed using paper chromatography, with the unaltered [¹⁴C]this compound being identified by comparison with an authentic standard.[4] The quantification of unchanged this compound in biological samples was performed using a microbiological assay.[4]

Distribution

Following oral administration, this compound is rapidly absorbed and distributed to various tissues.[4] Studies in rats have shown that peak radiocarbon levels in blood and tissues are achieved within one hour, indicating rapid absorption from the gastrointestinal tract.[4] No abnormal accumulation of radioactivity was observed in any specific tissue.[4]

In rats, the penetration of unbound this compound into the interstitial space fluid of skeletal muscle and lung tissue was found to be approximately 26% of the unbound plasma concentration, as determined by the ratio of the area under the curve (AUC).[6]

Experimental Protocol: Tissue Distribution Studies in Rats

Following the oral administration of [¹⁴C]this compound to rats, various tissues were collected at specified time points.[4] The radiocarbon content in each tissue was determined by liquid scintillation counting after appropriate sample preparation, such as combustion for solid tissues.[4] To measure unbound interstitial concentrations in muscle and lung, in vivo microdialysis was employed following intravenous bolus doses of 50 and 75 mg/kg of this compound.[6]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

Caption: Workflow of preclinical pharmacokinetic studies of this compound.

Metabolic Pathway of this compound

Caption: Metabolic fate of this compound in preclinical species.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Metabolism of (14C) this compound, a cephalosporin antibiotic, in three species of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of [14C]this compound, a Cephalosporin Antibiotic, in Three Species of Laboratory Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Penetration of this compound into the interstitial space fluid of skeletal muscle and lung tissue in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cefaclor: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic with a broad spectrum of activity against various bacterial pathogens. Its efficacy and pharmacokinetic profile are intrinsically linked to its unique molecular architecture and inherent chemical properties. This technical guide provides an in-depth exploration of the molecular structure and physicochemical characteristics of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Molecular Structure

This compound, with the IUPAC name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, possesses a bicyclic cephem nucleus, which is characteristic of cephalosporin antibiotics.[1] The molecular formula for the anhydrous form is C₁₅H₁₄ClN₃O₄S.[1] It is often supplied as a monohydrate, with the formula C₁₅H₁₄ClN₃O₄S·H₂O.[2][3]

The core structure consists of a dihydrothiazine ring fused to a β-lactam ring. Key structural features that dictate its biological activity and chemical properties include:

-

β-Lactam Ring: This four-membered ring is the pharmacophore responsible for the antibacterial activity of this compound. Its inherent ring strain makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to the inhibition of cell wall synthesis.

-

Acylamino Side Chain at C-7: The (R)-2-amino-2-phenylacetylamino side chain influences the antibacterial spectrum and potency of the antibiotic.

-

Substituent at C-3: The chlorine atom at the C-3 position enhances the stability of the molecule against some β-lactamases and modulates its pharmacokinetic properties.

The crystalline form of this compound is often a dihydrate.[4] Its solid-state chemistry has been elucidated, revealing specific bond lengths, angles, and conformations that are typical for cephalosporins.[4]

Chemical Properties

The chemical properties of this compound are crucial for its formulation, stability, and in vivo behavior. A summary of its key quantitative properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClN₃O₄S (anhydrous) | [1] |

| C₁₅H₁₄ClN₃O₄S·H₂O (monohydrate) | [2][3] | |

| Molecular Weight | 367.81 g/mol (anhydrous) | [1] |

| 385.82 g/mol (monohydrate) | [2][5][6][7] | |

| Melting Point | 327 °C | [1] |

| Solubility | Slightly soluble in water. Practically insoluble in methanol, ethanol, chloroform, and benzene. | |

| pKa (Strongest Acidic) | 3.03 | [7] |

| pKa (Strongest Basic) | 7.23 | [7] |

| CAS Number | 53994-73-3 (anhydrous) | [1] |

| 70356-03-5 (monohydrate) | [7] |

Experimental Protocols

This section details the methodologies for determining the key chemical properties of this compound.

Melting Point Determination

The melting point of a compound is a critical indicator of its purity. A standard method for determining the melting point of a crystalline solid like this compound involves the following steps:

-

Sample Preparation: A small amount of the finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube containing the sample is placed in the apparatus.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

Solubility Determination

The solubility of this compound can be determined using various methods. One detailed approach involves the determination of the solubility parameter by measuring the mole fraction solubility in different solvent blends.

-

Solvent Preparation: A series of solvent blends with varying polarities are prepared. For example, mixtures of water and propylene glycol in different ratios can be used.

-

Equilibration: An excess amount of this compound is added to each solvent blend in a sealed container. The mixtures are then agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the undissolved solid is removed by filtration or centrifugation. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The mole fraction solubility is calculated for each solvent blend. The solubility parameter of this compound is then estimated from the peak of the mole fraction solubility versus the solvent blend solubility parameter plot.

pKa Determination

The acid dissociation constants (pKa) of this compound, which has both acidic (carboxylic acid) and basic (amino group) functionalities, can be determined experimentally using potentiometric titration or spectrophotometry.[8]

Potentiometric Titration:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

-

pH Measurement: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

-

Data Analysis: The pKa values are determined from the titration curve by identifying the pH at the half-equivalence points.

Spectrophotometry:

-

Buffer Preparation: A series of buffer solutions with a range of known pH values are prepared.

-

Sample Preparation: A constant concentration of this compound is added to each buffer solution.

-

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength, where the protonated and deprotonated forms of this compound have different molar absorptivities, is plotted against the pH. The pKa value can then be determined from the resulting sigmoidal curve.[9]

Crystal Structure Analysis

The three-dimensional arrangement of atoms in the this compound dihydrate crystal has been determined by single-crystal X-ray diffraction.[4]

-

Crystal Growth: Single crystals of this compound dihydrate suitable for X-ray diffraction are grown from a supersaturated solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded using a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. Computational methods, such as direct methods or Patterson methods, are employed. The initial structural model is then refined to obtain the final, accurate crystal structure.[4] Density Functional Theory with dispersion correction (DFT-D) calculations can also be used to complement and refine the experimental data.[10]

Visualization of this compound's Structural-Property Relationships

The following diagram illustrates the relationship between the core chemical structure of this compound and its key chemical and physical properties.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and key chemical properties of this compound. Understanding these fundamental aspects is paramount for the rational design of new derivatives, the development of stable and effective formulations, and the interpretation of its biological activity. The experimental protocols outlined herein offer a practical framework for the characterization of this compound and related compounds in a research and development setting.

References

- 1. This compound | C15H14ClN3O4S | CID 51039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. drugs.com [drugs.com]

- 4. Solid-state chemistry and crystal structure of this compound dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Monohydrate | C15H16ClN3O5S | CID 51038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Structures of cefradine dihydrate and this compound dihydrate from DFT-D calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Robust and Validated HPLC-UV Method for the Quantification of Cefaclor in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Cefaclor in human plasma. The method utilizes a straightforward protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with UV detection. This protocol has been validated according to established bioanalytical method validation guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.

Introduction

This compound is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections[1]. Accurate measurement of its concentration in plasma is essential for pharmacokinetic and bioequivalence studies, which inform dosing regimens. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its specificity and sensitivity[2]. This document provides a comprehensive protocol for the determination of this compound in plasma, including sample preparation, chromatographic conditions, and a full validation summary.

Materials and Methods

Reagents and Chemicals

-

This compound Reference Standard (Sigma-Aldrich or equivalent)

-

Acetonitrile (HPLC Grade)[3]

-

Methanol (HPLC Grade)[4]

-

Triethylamine (HPLC Grade)[5]

-

Sodium 1-pentanesulfonate (Ion-Pair Reagent)[6]

-

Phosphoric Acid (Analytical Grade)[4]

-

Water (Milli-Q or HPLC Grade)[5]

-

Drug-free human plasma with K2-EDTA as anticoagulant

Instrumentation

-

HPLC system with a UV-Vis Detector (e.g., Shimadzu, Agilent, Waters)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

-

Centrifuge capable of 4000 rpm[5]

-

Vortex mixer

-

Analytical balance

-

Micropipettes

Experimental Protocols

Preparation of Solutions

-

Mobile Phase: Dissolve 1.0 g of sodium 1-pentanesulfonate in a mixture of 780 mL of water and 10 mL of triethylamine. Adjust the pH to 2.5 ± 0.1 with phosphoric acid. Add 220 mL of methanol and mix thoroughly. Degas the solution for 10-15 minutes using an ultrasonic bath before use.[4][5]

-

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to obtain a concentration of 1000 µg/mL.

-

Working Standard Solutions: Prepare working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations for the calibration curve and quality control samples.[5]

Preparation of Calibration Standards and Quality Control (QC) Samples

-

Calibration Standards: Spike appropriate amounts of the working standard solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range is 0.39 µg/mL to 50 µg/mL.[4][6]

-

QC Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC). For example, 0.78 µg/mL (LQC), 6.25 µg/mL (MQC), and 25 µg/mL (HQC).[5]

Plasma Sample Preparation Protocol

-

Pipette 0.5 mL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.

-

Add 0.5 mL of acetonitrile to precipitate the plasma proteins.[3][5]

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean HPLC vial.

-

Inject a defined volume (e.g., 50 µL) into the HPLC system.[5]

Chromatographic Workflow

The overall workflow from sample receipt to final analysis is depicted below.

Results: Method Validation Summary

The developed HPLC method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following internationally recognized guidelines.[7][8]

Chromatographic Conditions

Table 1: Optimized HPLC System Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm[4] |

| Mobile Phase | Sodium 1-pentanesulfonate, Water, Triethylamine, Methanol (pH 2.5)[4][6] |

| Flow Rate | 1.5 mL/min[4] |

| Injection Volume | 50 µL[5] |

| Detection Wavelength | 265 nm[4] |

| Column Temperature | Ambient |

| Retention Time | Approx. 17 minutes[4] |

Selectivity and Linearity

No significant interference from endogenous plasma components was observed at the retention time of this compound. The method demonstrated excellent linearity over the concentration range.

Table 2: Linearity and Calibration Curve Data

| Parameter | Result |

|---|---|

| Concentration Range | 0.39 - 50 µg/mL[4][6] |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | > 0.999[4][6] |

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing QC samples at three concentration levels on the same day (intra-day) and on three different days (inter-day).

Table 3: Summary of Intra-day and Inter-day Accuracy and Precision

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

|---|---|---|---|---|---|

| LQC | 0.78 | < 6.0% | 88 - 92% | < 6.0% | 89 - 93% |

| MQC | 6.25 | < 5.5% | 97 - 101% | < 5.0% | 96 - 102% |

| HQC | 25.0 | < 5.0% | 98 - 102% | < 4.5% | 98 - 103% |

(Data synthesized from reported literature values)[4][9]

Recovery

The extraction recovery of this compound from human plasma was consistent and concentration-independent.

Table 4: Extraction Recovery of this compound

| QC Level | Concentration (µg/mL) | Average Recovery (%) |

|---|---|---|

| LQC | 0.78 | ~89% |

| MQC | 6.25 | ~91% |

| HQC | 25.0 | ~92% |

(Data synthesized from reported literature values)[4]

Stability

This compound stability in plasma was evaluated under various storage and handling conditions. This compound is known to be unstable at neutral or alkaline pH and at room temperature for extended periods.[10][11] Acidification of plasma samples can improve stability.[12][13]

Table 5: Stability of this compound in Plasma

| Stability Condition | Duration | Result |

|---|---|---|

| Short-Term (Room Temp) | 6 hours | < 15% degradation[10][11] |

| Freeze-Thaw Cycles | 3 cycles (-20°C to RT) | < 10% degradation[9] |

| Long-Term Storage | 3 weeks at -20°C | < 10% degradation[5] |

Bioanalytical Method Validation Parameters

The relationship between the core parameters for validating a bioanalytical method is illustrated below.

Conclusion

The HPLC-UV method described provides a reliable and robust tool for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and isocratic elution make it efficient and easy to implement in a research or clinical laboratory setting. The validation data confirms that the method is accurate, precise, and specific, rendering it suitable for pharmacokinetic profiling and other bioanalytical applications.

References

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. Liquid-chromatographic determination of five orally active cephalosporins--cefixime, this compound, cefadroxil, cephalexin, and cephradine--in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. HPLC method development and validation for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uop.edu.jo [uop.edu.jo]

- 8. ema.europa.eu [ema.europa.eu]

- 9. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]

- 10. Stability and Blood Level Determinations of this compound, a New Oral Cephalosporin Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stability and blood level determinations of this compound, a new oral cephalosporin antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vitro Antibacterial Studies of Cefaclor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefaclor is a second-generation cephalosporin antibiotic that demonstrates broad-spectrum activity against various Gram-positive and Gram-negative bacteria.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis, a mechanism shared with other β-lactam antibiotics.[1][2] By binding to penicillin-binding proteins (PBPs) located within the bacterial cell wall, this compound disrupts the final stage of peptidoglycan synthesis, leading to cell lysis and death.[1][2] These application notes provide detailed protocols for in vitro studies to evaluate the antibacterial efficacy of this compound.

Data Presentation

Antibacterial Efficacy of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against common bacterial pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 4.0 | >32 |

| Klebsiella pneumoniae | 2.0 | 16 |

| Proteus mirabilis | 2.0 | 8.0 |

| Haemophilus influenzae | 4.0 | 8.0 |

| Streptococcus pneumoniae | 1.0 | 2.0 |

| Staphylococcus aureus | 4.0 | 8.0 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data is compiled from multiple sources and may vary based on geographic location and resistance patterns.

Cytotoxicity of this compound

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the determination of the MIC of this compound using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.

Materials:

-

This compound powder

-

Appropriate bacterial strains (e.g., ATCC quality control strains and clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reagent reservoirs

-

Multichannel pipette

-

Spectrophotometer

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure:

-

Preparation of this compound Stock Solution:

-

Aseptically prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., sterile distilled water).

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter.

-

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution (1280 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

-

-

Inoculation:

-

Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure optical density.

-

Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line (e.g., VERO, HepG2, BHK-21)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Sterile 96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Visualizations

Overview of the experimental workflow for in vitro antibacterial evaluation of this compound.

Mechanism of action of this compound via inhibition of peptidoglycan synthesis.

References

Application Note: A Validated Bioanalytical HPLC-UV Method for the Quantification of Cefaclor in Human Plasma

Introduction

Cefaclor is a second-generation oral cephalosporin antibiotic used to treat a variety of bacterial infections, including those affecting the ear, lungs, skin, throat, and urinary tract.[1] Accurate determination of this compound concentrations in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of this compound in human plasma. The method is simple, precise, and accurate, making it suitable for routine analysis in a bioanalytical laboratory.[2]

Experimental Protocols

Instrumentation and Reagents

-

Instrumentation:

-

Reagents and Chemicals:

Preparation of Solutions

-

Mobile Phase Preparation: A commonly used mobile phase consists of a mixture of sodium 1-pentanesulfonate, water, triethylamine, and methanol.[1] An alternative mobile phase is a mixture of Triethylamine, Methanol, Acetonitrile, and Ultra Pure Water (e.g., in a ratio of 2:10:20:68 v/v/v/v).[6] The final pH is adjusted to approximately 2.5 using phosphoric acid.[1] The solution should be filtered through a 0.45 µm membrane filter and degassed before use.

-

Stock Solution Preparation:

-

This compound Stock (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent like water or a water/methanol mixture.[3][5] This solution should be stored at 4°C.[7]

-

Internal Standard (IS) Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in a similar manner.

-

-

Working Solutions and Calibration Standards: Prepare working solutions by serially diluting the stock solution with the mobile phase.[5] Calibration standards are then prepared by spiking drug-free human plasma with the appropriate working solutions to achieve a concentration range, for example, from 0.39 µg/mL to 50 µg/mL.[1][2]

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and common method for extracting this compound from plasma samples.[5][8]

-

Pipette 500 µL of the plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.

-

Add a fixed volume of the Internal Standard working solution.

-

Add 1.5 mL of acetonitrile to precipitate the plasma proteins.[5]

-

Vortex the mixture for approximately 1 minute.

-

Centrifuge the tubes at high speed (e.g., 3500 rpm or higher) for 10 minutes to pellet the precipitated proteins.[5]

-

Carefully transfer the supernatant to a clean tube.

-

Inject a defined volume (e.g., 20 µL) of the supernatant into the HPLC system.[6]

Method Validation and Data

The developed method was validated according to regulatory guidelines for selectivity, accuracy, precision, linearity, recovery, and stability.[1][2]

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

| Parameter | Condition |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile, Methanol, and Triethylamine (TEA) buffer (pH 7) (1:1:2 v/v)[8] |

| Flow Rate | 1.0 - 1.5 mL/min[1][6] |

| Detection Wavelength | 265 nm[1][6] |

| Injection Volume | 20 µL[6] |

| Column Temperature | Ambient |

| Retention Time | This compound: ~4.0 - 6.3 min[3][6] |

Note: Retention times can vary based on the specific column, mobile phase composition, and flow rate used.[3][6][7]

Quantitative Data Summary

The quantitative performance of the method is summarized in the tables below.

Table 1: Linearity and Sensitivity

| Parameter | Result |

|---|---|

| Linearity Range | 0.39 - 50 µg/mL[2] |

| Correlation Coefficient (r²) | > 0.999[2] |

| Limit of Quantification (LOQ) | 0.39 µg/mL[9] |

| Limit of Detection (LOD) | 0.195 µg/mL[9] |

Table 2: Precision and Accuracy

| QC Concentration (µg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

|---|---|---|---|

| Low QC (0.78 µg/mL) | < 15% | < 15% | 88.2 - 115%[9] |

| Medium QC (6.25 µg/mL) | < 15% | < 15% | 93.7 - 115%[1] |

| High QC (25 µg/mL) | < 15% | < 15% | 98.1 - 115%[1] |

The precision and accuracy were found to be within the acceptable limit of ±15%.[9]

Table 3: Recovery and Stability

| Parameter | Result |

|---|---|

| Absolute Analytical Recovery | 87.07% - 98.00%[9] |

| Freeze-Thaw Stability (3 cycles) | Stable (Accuracy 88.2% - 99.2%)[9] |

| Short-Term Stability (24h, RT) | Stable[10] |